trans-3-Methoxycyclobutanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVRFSSTNGPBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-54-3, 1404373-83-6, 1408074-49-6 | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: trans-3-Methoxycyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methoxycyclobutanamine hydrochloride is a substituted cyclobutane derivative. The cyclobutane motif is of significant interest in medicinal chemistry due to its rigid, puckered conformation, which can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides a summary of the available chemical and physical properties of this compound. However, it is important to note that detailed experimental data, including specific spectral analyses and biological activity, are not widely available in the public domain.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. It is noteworthy that multiple CAS numbers (1408074-49-6 and 2094029-36-2) are associated with this compound, which may refer to the same substance or slight variations.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 137.61 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Water soluble[1] | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, store under inert gas | --INVALID-LINK-- |

Experimental Data

Despite extensive literature searches, specific experimental protocols for the synthesis and detailed analytical characterization of this compound are not publicly available. Generic information from supplier specifications indicates that the material conforms to its structure based on NMR and IR spectroscopy, but the actual spectral data is not provided.[2]

Synthesis

Detailed experimental procedures for the synthesis of this compound have not been found in the surveyed literature. However, a general approach to substituted cyclobutanamines can be conceptualized based on known organic chemistry principles. A possible synthetic workflow is illustrated below.

Caption: A generalized workflow for the synthesis of cyclobutanamine derivatives.

Spectral Data

No publicly available ¹H NMR, ¹³C NMR, or IR spectra for this compound have been identified. Supplier documentation states that the compound conforms to its structure via these methods, but the raw or interpreted data is not provided.[2]

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the cyclobutane scaffold is a recognized pharmacophore in drug discovery, often utilized to introduce conformational rigidity and improve metabolic stability. Its structural properties make it a valuable component in designing molecules that may interact with specific biological targets, particularly within the central nervous system.[2]

The general role of cyclobutane derivatives in drug development is depicted in the following diagram.

Caption: General applications of the cyclobutane moiety in the field of drug discovery.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound should be handled with care in a well-ventilated area.[1] It is advised to wear appropriate personal protective equipment, including gloves, and eye/face protection.[1] The compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] The product is hygroscopic and should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[1]

In case of contact, it is recommended to flush the affected area with plenty of water.[1] If inhaled, move the person to fresh air.[1] Seek medical attention if symptoms persist.[1]

Conclusion

This compound is a chemical compound with potential applications in pharmaceutical research, particularly due to its cyclobutane core. While basic identifiers and safety information are available, a comprehensive technical profile is limited by the lack of publicly accessible quantitative data, detailed experimental protocols, and specific spectral and biological activity information. Researchers and drug development professionals interested in this compound are advised to seek information from commercial suppliers or to perform their own analytical characterization to obtain the necessary data for their specific applications.

References

Technical Data Summary: trans-3-Methoxycyclobutanamine Hydrochloride

CAS Number: 1408074-49-6

This document provides a technical overview of trans-3-Methoxycyclobutanamine hydrochloride, a chemical compound utilized primarily as a building block in organic synthesis and for research purposes in drug discovery. Due to the nature of this compound as a specialized chemical intermediate, extensive public data regarding its biological activity and detailed experimental protocols are limited. The following summary compiles available data from various chemical suppliers and databases.

Physicochemical Properties

The quantitative data for this compound (CAS: 1408074-49-6) is summarized in the table below. This information is aggregated from various chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 1408074-49-6 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO | [2][3] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | White to off-white solid; Shiny Crystalline Powder | [2][3] |

| Purity | ≥99% | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2][3] |

| SMILES | N[C@H]1C--INVALID-LINK--C1.[H]Cl | [4] |

| HS Code | 2922500090 | [2] |

Applications in Research and Development

This compound is primarily used as a structural motif in the synthesis of more complex molecules. Its cyclobutane ring and amine functionality make it a valuable component for medicinal chemists. Potential applications include:

-

Scaffold for Novel Therapeutics: The cyclobutane moiety can impart desirable pharmacokinetic properties such as metabolic stability and improved cell permeability in drug candidates.

-

Organic Synthesis Intermediate: It serves as a starting material or intermediate in multi-step organic syntheses.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not publicly available in scientific literature. However, based on standard organic chemistry practices, the following outlines the general methodologies that would be employed.

General Synthesis Workflow

The synthesis of similar cyclobutane structures often involves multi-step reaction sequences. While the precise route for this compound is proprietary, a plausible general workflow is outlined in the diagram below. This would typically involve the formation of the cyclobutane ring, introduction of the methoxy and protected amine functionalities, followed by deprotection and salt formation.

Caption: General Synthetic Workflow for a Cyclobutane Derivative.

Quality Control and Analysis

To ensure the identity and purity of this compound, a standard battery of analytical tests would be performed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment and the trans stereochemistry of the cyclobutane ring.

-

¹³C NMR: To verify the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

To confirm the molecular weight of the free base and observe the fragmentation pattern.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To determine the purity of the compound by separating it from any impurities. A common method would involve a C18 column with a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

-

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, such as the N-H stretches of the amine salt and C-O stretches of the ether.

-

Signaling Pathways and Biological Activity

As of the current date, there is no publicly available research detailing the involvement of this compound in specific biological signaling pathways. Its primary role is that of a building block for the synthesis of larger, biologically active molecules. The biological activity would be dependent on the final molecule it is incorporated into.

The logical workflow for utilizing a chemical building block like this in a drug discovery program is illustrated below.

Caption: Workflow for Utilizing a Chemical Building Block in Drug Discovery.

References

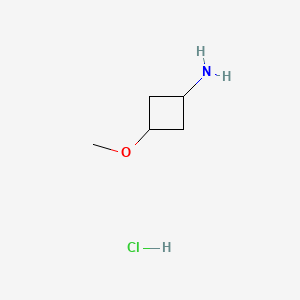

trans-3-Methoxycyclobutanamine hydrochloride molecular structure

An In-depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug discovery. Its rigid four-membered ring structure offers a unique conformational constraint that is of interest for the design of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, and predicted spectroscopic data based on analogous compounds and established chemical principles. The potential applications of this building block in drug development workflows are also discussed.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a cyclobutane ring substituted with a methoxy group and an amino group in a trans configuration. The amine is protonated to form the hydrochloride salt.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | PubChem |

| Molecular Weight | 137.61 g/mol | PubChem |

| CAS Number | 1408074-49-6 | Chemical Supplier Catalogs |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water (Predicted) | General knowledge of hydrochloride salts |

| Purity | Typically >95% | Chemical Supplier Catalogs |

| Storage | 2-8°C, under inert gas | Chemical Supplier Catalogs |

Synthesis

A specific, peer-reviewed synthesis for this compound has not been published in the available literature. However, a plausible synthetic route can be proposed based on the known synthesis of the closely related precursor, trans-3-aminocyclobutanol[1]. The key steps would involve the protection of the amine, methylation of the hydroxyl group, and subsequent deprotection and salt formation.

Proposed Experimental Protocol

Step 1: Protection of trans-3-aminocyclobutanol

-

Dissolve trans-3-aminocyclobutanol in a suitable solvent such as dichloromethane.

-

Add a suitable protecting group for the amine, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-Boc protected trans-3-hydroxycyclobutanamine.

Step 2: Methylation of the Hydroxyl Group

-

Dissolve the N-Boc protected trans-3-hydroxycyclobutanamine in an anhydrous solvent like tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride, at 0°C to deprotonate the alcohol.

-

Add methyl iodide and allow the reaction to warm to room temperature.

-

Stir until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water and extract the product to obtain N-Boc-trans-3-methoxycyclobutanamine.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-Boc-trans-3-methoxycyclobutanamine in a solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in the chosen solvent.

-

Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.

-

Filter the solid, wash with the solvent, and dry under vacuum to yield this compound.

Spectroscopic Analysis (Predicted)

No specific spectroscopic data for this compound is currently available in the public domain. The following data is predicted based on the analysis of analogous structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of cyclobutane derivatives and the electronic effects of the methoxy and ammonium groups[2][3][4][5].

Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H (CH-O) | ~3.8 - 4.2 (m) | ~75 - 80 |

| C2/C4-H₂ | ~2.2 - 2.6 (m) | ~30 - 35 |

| C3-H (CH-N) | ~3.4 - 3.8 (m) | ~45 - 50 |

| O-CH₃ | ~3.3 (s) | ~55 - 60 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The predicted FTIR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule. The spectrum is expected to show features similar to other cyclobutylamine derivatives[6][7][8].

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 2800-3200 | N-H in NH₃⁺ | Stretching |

| 2850-3000 | C-H (cyclobutane) | Stretching |

| 1500-1600 | N-H | Bending |

| 1080-1150 | C-O (ether) | Stretching |

Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak corresponding to the free base (after loss of HCl). The fragmentation pattern would be characteristic of amines, involving alpha-cleavage[9][10][11].

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 101 | [M-HCl]⁺ (Molecular ion of free base) |

| 86 | [M-HCl-CH₃]⁺ |

| 70 | [M-HCl-OCH₃]⁺ |

| 58 | [CH₂=NHCH₃]⁺ |

Applications in Drug Discovery

Cyclobutane-containing compounds are increasingly utilized in medicinal chemistry due to their unique structural and conformational properties. The rigid cyclobutane scaffold can be used to orient substituents in specific spatial arrangements, which can be beneficial for optimizing ligand-receptor interactions[12][13][14].

The introduction of a cyclobutane ring can also enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism[12]. The trans-substitution pattern of this compound provides a well-defined three-dimensional structure that can be exploited in structure-activity relationship (SAR) studies.

This compound can serve as a key building block for the synthesis of more complex molecules. For instance, the primary amine can be functionalized through various reactions such as amidation, reductive amination, or arylation to introduce diverse pharmacophoric groups.

Conclusion

This compound represents a valuable building block for medicinal chemists and drug discovery professionals. While specific experimental data for this compound is limited in the public domain, its structural relationship to other known cyclobutane derivatives allows for a reliable prediction of its chemical properties and reactivity. The unique conformational constraints and metabolic stability often associated with the cyclobutane scaffold make this and related compounds attractive for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their potential.

References

- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lifechemicals.com [lifechemicals.com]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of trans-3-Methoxycyclobutanamine hydrochloride, a critical building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines a representative synthetic pathway, detailed experimental protocols, and methods for characterization, reflecting common strategies in the field.

The discovery and development of novel therapeutic agents often rely on the availability of unique molecular scaffolds. This compound has emerged as a valuable intermediate, sought after for its role in the synthesis of various bioactive compounds. Its incorporation into drug candidates is particularly noted in the pursuit of treatments for neurological disorders and pain management. The rigid cyclobutane core, combined with the methoxy and amine functionalities, allows for precise structural modifications that can significantly influence a molecule's interaction with biological targets.

A Representative Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 3-methoxycyclobutanone. A common and effective approach involves the formation of an oxime intermediate, followed by a stereoselective reduction to yield the desired trans isomer.

The logical flow of this synthetic approach is illustrated below:

Caption: A typical synthetic route to this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound, based on established chemical principles for analogous transformations.

Step 1: Synthesis of 3-Methoxycyclobutanone Oxime

-

Procedure: To a solution of 3-methoxycyclobutanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq) are added. The reaction mixture is heated to reflux and stirred for approximately 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The organic layer is collected, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3-methoxycyclobutanone oxime, which can be used in the subsequent step without further purification.

Step 2: Synthesis of trans-3-Methoxycyclobutanamine

-

Procedure: The crude 3-methoxycyclobutanone oxime (1.0 eq) is dissolved in methanol. A catalytic amount of Raney Nickel (approximately 10-20% by weight) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen gas atmosphere (typically 50-100 psi). The reaction is stirred at room temperature for 12-24 hours. The stereochemical outcome of the reduction of cyclic oximes is often influenced by the catalyst and reaction conditions, with catalytic hydrogenation frequently favoring the formation of the trans isomer. After the reaction is complete, the catalyst is carefully filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to provide the crude trans-3-Methoxycyclobutanamine.

Step 3: Formation of this compound

-

Procedure: The crude trans-3-Methoxycyclobutanamine is dissolved in a suitable anhydrous solvent such as diethyl ether or ethyl acetate and cooled in an ice bath. A solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a stable, crystalline solid.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis. Actual yields and purity may vary based on specific reaction conditions and scale.

| Step | Product | Starting Material (molar eq.) | Typical Yield (%) | Typical Purity (by HPLC) |

| 1 | 3-Methoxycyclobutanone Oxime | 1.0 | 90-98 | >95% |

| 2 | trans-3-Methoxycyclobutanamine | 1.0 | 75-85 | >98% (trans isomer) |

| 3 | trans-3-Methoxycyclobutanamine HCl | 1.0 | 95-99 | >99% |

Analytical Characterization

The identity and purity of the final product and intermediates are typically confirmed using a suite of analytical techniques.

| Technique | Expected Observations for trans-3-Methoxycyclobutanamine HCl |

| ¹H NMR | Distinct signals corresponding to the methoxy protons (singlet), the cyclobutane ring protons (multiplets), and the amine protons (broad singlet). |

| ¹³C NMR | Resonances for the methoxy carbon, and the carbons of the cyclobutane ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₅H₁₁NO). |

| HPLC | A single major peak indicating high purity. |

| FTIR | Characteristic absorption bands for N-H, C-H, and C-O stretching vibrations. |

Experimental and Analytical Workflow

The overall process from synthesis to final product characterization follows a logical progression.

Spectroscopic Data Analysis of trans-3-Methoxycyclobutanamine Hydrochloride: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for trans-3-Methoxycyclobutanamine hydrochloride. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document focuses on predicted values derived from established spectroscopic principles and data from analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of this and related compounds.

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the methoxy, methine, and methylene protons of the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms and the stereochemistry of the cyclobutane ring. Protons on the cyclobutane ring are expected to show complex splitting patterns due to cis and trans coupling. The protons of the cyclobutane ring have a chemical shift of around 1.98 ppm[1][2]. A methoxy group typically appears as a singlet between 2.4 and 4.4 ppm[3].

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| NH₃⁺ | 8.0 - 9.0 | br s | 3H | - |

| H3 (CH-O) | 3.8 - 4.2 | m | 1H | - |

| OCH₃ | 3.3 - 3.5 | s | 3H | - |

| H1 (CH-N) | 3.2 - 3.6 | m | 1H | - |

| H2, H4 (CH₂) | 2.2 - 2.8 | m | 4H | - |

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the attached functional groups, with carbons bonded to the electronegative oxygen and nitrogen atoms appearing at higher chemical shifts. The carbon atom of a methoxy group typically has a chemical shift between 46 and 69 ppm[3]. The carbon atoms in a cyclobutane ring show a chemical shift of approximately 22.4 ppm[4].

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (CH-O) | 75 - 85 |

| OCH₃ | 55 - 65 |

| C1 (CH-N) | 45 - 55 |

| C2, C4 (CH₂) | 30 - 40 |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the free base (C₅H₁₁NO, MW: 101.15 g/mol ). Fragmentation is likely to occur via alpha-cleavage, a common pathway for both amines and ethers, leading to resonance-stabilized cations[5][6][7][8][9][10][11][12][13].

| m/z | Predicted Intensity | Proposed Fragment |

| 101 | Low | [M]⁺ (molecular ion of free base) |

| 86 | Medium | [M - CH₃]⁺ |

| 70 | High | [M - OCH₃]⁺ |

| 58 | Medium | [CH(OCH₃)=CH₂]⁺ |

| 44 | High | [CH₂=NH₂]⁺ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorption bands corresponding to the N-H bonds of the ammonium group, the C-O-C linkage of the ether, and the C-H bonds of the cyclobutane ring. The C-O stretching vibration for an ether typically appears in the 1000-1300 cm⁻¹ range[14][15][16][17]. Primary amines show two N-H stretching bands around 3400-3300 cm⁻¹ and an N-H bending vibration between 1650-1580 cm⁻¹[18][19][20][21]. The C-N stretching of aliphatic amines is observed between 1250-1020 cm⁻¹[19].

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3000 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |

| 2980 - 2850 | Medium | C-H stretch (alkane) |

| 1620 - 1550 | Medium | N-H bend (primary amine) |

| 1470 - 1430 | Medium | CH₂ bend |

| 1260 - 1000 | Strong | C-O stretch (ether) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine)[19] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition :

-

ESI-MS : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

EI-MS : Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet. Acquire the spectrum at a standard electron energy (e.g., 70 eV).

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation : As the compound is a solid, prepare the sample as a KBr pellet or a thin solid film[22][23][24][25].

-

KBr Pellet : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Solid Film : Dissolve a small amount of the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound[22].

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer[26].

-

Data Acquisition : Place the sample in the instrument's sample holder and acquire the spectrum. Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. proprep.com [proprep.com]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 25. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 26. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

Technical Guide: Core Physical Characteristics of trans-3-Methoxycyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of trans-3-Methoxycyclobutanamine hydrochloride. Due to its primary application as a key intermediate in pharmaceutical research and organic synthesis, comprehensive public data on all its physical properties is limited. This guide compiles the available information and presents standardized experimental protocols for the determination of key physical attributes where specific data is not published.

Core Data Summary

The following table summarizes the key identification and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 1408074-49-6 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [1][2][3] |

| Molecular Weight | 137.61 g/mol | [2][5] |

| Appearance | White to off-white solid; Shiny Crystalline Powder | [1][3][5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | 2-8°C, store under inert gas (e.g., Nitrogen or Argon) | [3][5] |

Experimental Protocols

In the absence of published specific data for this compound, the following are detailed, standard methodologies for determining the melting point and solubility of a solid amine hydrochloride compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines the capillary melting point method.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of this compound, finely powdered

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground to a powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): A preliminary rapid heating can be performed to get an approximate melting range.

-

Accurate Measurement: For an accurate measurement, the temperature is raised quickly to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Solubility

Solubility is a crucial parameter for reaction setup, purification, and formulation. This protocol describes a general method for qualitative and semi-quantitative solubility determination.

Materials:

-

Sample of this compound

-

A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Place approximately 10 mg of the compound into separate test tubes.

-

Add 1 mL of a chosen solvent to each test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

Weigh a precise amount of the compound (e.g., 10 mg) into a vial.

-

Add a known volume of the solvent (e.g., 0.1 mL) incrementally.

-

After each addition, vortex the mixture until the solid is completely dissolved.

-

Record the total volume of solvent required to dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

-

Repeat this process for various relevant solvents.

-

Workflow Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized chemical entity, such as this compound.

References

- 1. This compound CAS:1408074-49-6, CasNo.1408074-49-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 2. 1408074-49-6 | CAS DataBase [m.chemicalbook.com]

- 3. This compound CAS#: 1408074-49-6 [m.chemicalbook.com]

- 4. ANGENE - Product List [interchim.com]

- 5. This compound [myskinrecipes.com]

An In-depth Technical Guide on the Solubility Profile of trans-3-Methoxycyclobutanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for trans-3-Methoxycyclobutanamine hydrochloride is not publicly available. This guide, therefore, provides a comprehensive overview of the established experimental protocols for determining the solubility of a compound such as this compound, in lieu of specific data. The methodologies detailed below are based on standard practices in the pharmaceutical and chemical sciences.

Introduction to Solubility and its Importance

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug development. It influences a drug's bioavailability, manufacturability, and formulation. For a compound like this compound, understanding its solubility in various solvents is essential for its application in research and development, particularly in designing synthetic routes, purification processes, and potential pharmaceutical formulations.

General Principles of Solubility Determination

The determination of solubility is fundamentally about establishing the concentration of a solute in a saturated solution at a specific temperature and pressure. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. Key considerations for accurate solubility measurements include:

-

Purity of the Compound and Solvent: Both the solute (this compound) and the solvent must be of high purity to avoid erroneous results.

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, all experiments must be conducted under strict temperature control.

-

Equilibrium Achievement: It is crucial to ensure that the system has reached equilibrium, meaning the concentration of the dissolved solute is no longer changing over time.

-

Accurate Analytical Method: A reliable and validated analytical method is required to quantify the concentration of the dissolved solute in the saturated solution.

Experimental Protocols for Solubility Determination

The most common and widely accepted method for determining the equilibrium solubility of a solid is the shake-flask method . The general workflow for this method is outlined below.

Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: A range of relevant solvents (e.g., water, ethanol, methanol, buffers of different pH).

-

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, LC-MS)

-

pH meter (for aqueous solutions)

-

Shake-Flask Method Protocol

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are agitated in a constant temperature shaker or incubator for a predetermined period. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking samples at different time points until the concentration plateaus).

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

-

Dilution and Analysis: The clear supernatant (the saturated solution) is then carefully diluted with an appropriate solvent to a concentration within the working range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Data Presentation

While specific data for this compound is unavailable, a typical data summary table would be structured as follows:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | Data not available | HPLC-UV |

| pH 4.5 Buffer | 25 | Data not available | HPLC-UV |

| pH 7.4 Buffer | 25 | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While the solubility profile of this compound has not been explicitly documented in publicly accessible sources, this guide provides the necessary framework for researchers and scientists to determine this crucial parameter. By following standardized experimental protocols, such as the shake-flask method, and adhering to principles of good laboratory practice, a reliable and accurate solubility profile can be established. This information is invaluable for the continued development and application of this compound in various scientific disciplines.

Navigating the Stability and Storage of trans-3-Methoxycyclobutanamine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for trans-3-Methoxycyclobutanamine hydrochloride, a key building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, and reproducibility of experimental results, and for the development of robust pharmaceutical formulations.

Core Stability Profile

This compound is a solid compound that is generally stable under recommended storage conditions.[1][2] As a hydrochloride salt, it typically exhibits greater stability and water solubility compared to its free base form.[3] However, like many amine hydrochlorides, its stability can be influenced by environmental factors such as temperature, moisture, light, and exposure to incompatible materials.

Quantitative Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes general expectations for stability based on data for similar amine hydrochloride compounds. Researchers are strongly encouraged to perform their own stability studies for their specific applications.

| Parameter | Condition | Observation | Recommendation |

| Thermal Stability | Elevated Temperatures | Potential for thermal decomposition, leading to the release of toxic gases such as NOx, CO, CO2, and HCl.[4][5] | Store at controlled room temperature. Avoid exposure to excessive heat. |

| Hygroscopicity | High Humidity | Amine hydrochlorides can be hygroscopic, absorbing moisture from the air which may affect stability.[6] | Store in a tightly sealed container in a dry, well-ventilated place. The use of a desiccator is advisable. |

| Photostability | Exposure to UV/Visible Light | Some related cyclobutane derivatives are known to be light-sensitive.[7] | Store in a light-resistant container, such as an amber glass bottle.[7] |

| pH Stability | Acidic/Basic Conditions | Stability is pH-dependent. Degradation may occur under strongly acidic or basic conditions. | Maintain a neutral pH environment unless the experimental protocol requires otherwise. |

| Oxidative Stability | Presence of Oxidizing Agents | The amine group may be susceptible to oxidation.[7] | Avoid contact with strong oxidizing agents.[6] Storage under an inert atmosphere can be considered.[7] |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Controlled room temperature. For enhanced stability, particularly for long-term storage, refrigeration at 2-8°C may be considered, as is recommended for similar, more sensitive analogs.[7]

-

Atmosphere: Store in a dry environment.[1][5] For highly sensitive applications, storage under an inert gas like argon or nitrogen can mitigate oxidative degradation.[7]

-

Container: Use a tightly sealed, light-resistant container.[1][4][5][7][8]

-

Location: Keep in a well-ventilated area away from incompatible materials, particularly strong bases and oxidizing agents.[1][6][9]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound, adapted from standard pharmaceutical stability testing guidelines.[10][11]

Forced Degradation Studies Workflow

Caption: A generalized workflow for conducting forced degradation studies.

Signaling Pathway for Potential Degradation

The primary degradation pathways for this compound are likely to involve the amine and methoxy functional groups. The following diagram illustrates a potential degradation cascade.

Caption: Potential chemical degradation pathways for the molecule.

Logical Relationship for Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount for maintaining the quality and safety of this compound. The logical flow for ensuring stability from receipt to use is outlined below.

Caption: A decision-making and action flowchart for laboratory handling.

Conclusion

While this compound is a relatively stable compound, its integrity can be compromised by improper storage and handling. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the reliability of their results, and maintain a safe laboratory environment. For critical applications, it is imperative to conduct in-house stability studies to establish appropriate handling and storage protocols tailored to specific experimental conditions.

References

- 1. fishersci.com [fishersci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CAS 1408074-55-4: Cyclobutanamine, 3-ethoxy-, hydrochlorid… [cymitquimica.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. fishersci.se [fishersci.se]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. echemi.com [echemi.com]

- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

Fundamental Reactivity of trans-3-Methoxycyclobutanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental reactivity of trans-3-Methoxycyclobutanamine hydrochloride. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from the well-established principles of amine and cyclobutane chemistry, the electronic effects of substituents, and data from structurally analogous compounds. The document covers the reactivity of the primary amine, the stability and potential reactions of the cyclobutane ring, and the modulating influence of the trans-methoxy group. Key reaction types, including N-acylation, N-alkylation, and potential ring-opening pathways, are discussed. This guide aims to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development.

Introduction and Physicochemical Properties

This compound is a substituted cyclobutane derivative featuring a primary amine and a methoxy group in a trans configuration. The hydrochloride salt form enhances its stability and solubility in aqueous media. The fundamental reactivity of this molecule is primarily dictated by the interplay between the nucleophilic amine group, the strained cyclobutane ring, and the electronic influence of the methoxy substituent.

Predicted Physicochemical Data

Quantitative experimental data for this compound is not widely available in the literature. The following table summarizes predicted properties based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol; sparingly soluble in nonpolar organic solvents. |

| pKa (Ammonium ion) | Estimated to be in the range of 9.5 - 10.5. The electron-withdrawing inductive effect of the methoxy group likely lowers the pKa relative to unsubstituted cyclobutanamine (pKa ≈ 10.7). |

| Stereochemistry | The trans configuration indicates that the amine and methoxy groups are on opposite sides of the cyclobutane ring. |

Core Reactivity Analysis

The reactivity of this compound can be analyzed by considering its three key structural components: the primary amine, the cyclobutane ring, and the methoxy group.

Reactivity of the Primary Amine Group

The primary amine is the most reactive site for most common organic transformations. In its hydrochloride salt form, the amine is protonated (NH₃⁺) and is non-nucleophilic. To engage in nucleophilic reactions, it must be deprotonated by a base to its free amine form (NH₂).

The methoxy group, positioned at the 3-carbon, exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclobutane ring. This effect reduces the electron density on the nitrogen atom, thereby decreasing both the basicity and nucleophilicity of the amine compared to unsubstituted cyclobutanamine.

Caption: Inductive effect of the methoxy group on the amine.

The free amine is a potent nucleophile that readily participates in reactions with electrophiles.

-

N-Acylation: Reaction with acylating agents such as acid chlorides, anhydrides, or activated esters (in the presence of a base) will form a stable amide bond. This is a fundamental reaction for incorporating the cyclobutane moiety into larger molecules.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents will lead to the formation of secondary and tertiary amines. Reductive amination with aldehydes or ketones provides another common route to N-alkylated products.

Caption: Common nucleophilic reactions of the free amine.

Reactivity of the Cyclobutane Ring

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions. However, without strong activating groups (e.g., adjacent electron-withdrawing groups or unsaturation), the saturated cyclobutane ring is generally stable to many common reagents.

The trans-3-methoxycyclobutanamine structure lacks strong donor-acceptor patterns that typically facilitate facile ring-opening. Therefore, the ring is expected to remain intact under standard conditions used for N-functionalization, such as acylation, alkylation, and mild oxidations or reductions.

Ring-opening is most likely to occur under harsh conditions or through radical mechanisms.

-

Hydrogenolysis: Catalytic hydrogenation at high temperatures and pressures (e.g., with H₂/Pd or Raney Ni) could potentially cleave the C-C bonds of the ring.

-

Radical Reactions: Reactions involving radical initiators could lead to ring-opening to form a more stable acyclic radical.

-

Lewis Acid Catalysis: Strong Lewis acids might coordinate to the methoxy group and promote ring-opening, although this is less common for simple ethers compared to, for example, cyclopropyl ketones.

Experimental Protocols (Analogous Systems)

The following protocols are adapted from literature procedures for structurally similar compounds and should be considered representative examples. Note: These have not been optimized for this compound and may require modification.

General Procedure for N-Acylation (Amide Formation)

This protocol describes the reaction of a cyclobutylamine derivative with an acid chloride.

Workflow Diagram:

Caption: Experimental workflow for a typical N-acylation reaction.

Methodology:

-

Reagents:

-

This compound (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

-

-

Procedure: a. To a solution of this compound in anhydrous DCM, add the base (TEA or DIPEA). Stir for 10-15 minutes at room temperature to form the free amine in situ. b. Cool the reaction mixture to 0 °C in an ice bath. c. Slowly add the acyl chloride dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Reductive Amination

This protocol describes the N-alkylation of a cyclobutylamine derivative with an aldehyde.

Methodology:

-

Reagents:

-

This compound (1.0 eq)

-

Aldehyde (e.g., isobutyraldehyde) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

-

Optional: Acetic acid (catalytic amount)

-

-

Procedure: a. To a suspension of the amine hydrochloride and the aldehyde in anhydrous DCE, add a catalytic amount of acetic acid. b. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. c. Add sodium triacetoxyborohydride in one portion. d. Stir the reaction mixture at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS). e. Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. f. Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by flash column chromatography.

Summary and Outlook

The fundamental reactivity of this compound is centered on the nucleophilic character of its primary amine. Standard transformations such as N-acylation and N-alkylation are expected to proceed readily after deprotonation to the free amine. The electron-withdrawing methoxy group likely tempers the amine's reactivity relative to simple alkylamines, a factor that should be considered in reaction kinetics. The cyclobutane ring is predicted to be stable under most synthetic conditions, providing a rigid scaffold for the presentation of substituents in drug discovery and materials science. This guide provides a predictive framework and practical starting points for the synthetic utilization of this versatile building block.

An In-depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride for Researchers and Drug Development Professionals

Introduction

trans-3-Methoxycyclobutanamine hydrochloride is a synthetically derived small molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the presence of a methoxy and an amine functional group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, plausible synthetic routes based on analogous compounds, and its potential applications in pharmaceutical research, with a focus on the development of agents targeting the central nervous system (CNS).

Chemical and Physical Properties

This compound is a white to off-white solid. While detailed experimental data such as melting and boiling points are not consistently reported across public sources, a summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1408074-49-6 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Condition | 2-8°C, under inert gas | [1] |

Synthesis and Experimental Protocols

One common strategy for the synthesis of trans-amino cyclobutanes involves the stereoselective reduction of a corresponding oxime or the inversion of a cis-configured precursor. A general workflow for a potential synthetic route is outlined below.

Figure 1. Plausible synthetic workflow for this compound.

A more detailed, analogous experimental protocol for the synthesis of a trans-substituted cycloalkane amine hydrochloride is described in a patent for the preparation of trans-4-methylcyclohexylamine hydrochloride. This process involves the isomerization of a Schiff's base followed by acid hydrolysis.

Analogous Experimental Protocol (based on the synthesis of trans-4-methylcyclohexylamine hydrochloride):

-

Isomerization: A Schiff's base of the corresponding cycloalkanone is treated with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., an ether or sulfoxide) to induce isomerization to the thermodynamically more stable trans isomer.

-

Acid Hydrolysis: The resulting isomeric mixture is then subjected to acid hydrolysis using a mineral acid, such as hydrochloric acid, to cleave the imine and form the corresponding amine hydrochloride salt.

-

Purification: The final product, trans-cycloalkylamine hydrochloride, is then purified by crystallization.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of bioactive compounds for pharmaceutical research.[1] Its structural features are particularly valuable for designing molecules that can interact with specific biological targets, such as receptors and enzymes within the central nervous system. The rigid cyclobutane core helps in locking the conformation of the molecule, which can lead to higher binding affinity and selectivity for its target.

The methoxy group can influence the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross the blood-brain barrier. The primary amine serves as a crucial handle for further chemical modifications, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR).

While specific biological targets for compounds directly derived from this compound are not explicitly detailed in the available literature, its application is noted in the development of potential therapeutic agents for neurological disorders and pain management.[1]

Logical Relationships in Drug Discovery

The use of building blocks like this compound in a drug discovery program follows a logical progression from initial design to the identification of a clinical candidate.

Figure 2. Role of novel building blocks in a drug discovery pipeline.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed experimental and biological data for this specific compound are sparse in the public domain, its utility as a pharmaceutical intermediate, particularly for CNS-targeting agents, is evident from its commercial availability and the context provided by related chemical literature. The synthetic strategies and applications of analogous cyclobutane and cyclohexane derivatives provide a strong foundation for its use in medicinal chemistry programs aimed at developing next-generation therapeutics. Further disclosure of its specific applications in patents and peer-reviewed literature will be necessary to fully elucidate its potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives Using trans-3-Methoxycyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various derivatives utilizing trans-3-Methoxycyclobutanamine hydrochloride as a key building block. The protocols outlined below are foundational for the generation of amide, secondary amine, and urea derivatives, which are prevalent motifs in medicinal chemistry.

Introduction

This compound is a valuable scaffold for the synthesis of novel small molecules in drug discovery. The cyclobutane ring introduces conformational rigidity, while the methoxy group can influence metabolic stability and receptor interactions. These application notes offer robust protocols for common synthetic transformations involving this primary amine hydrochloride, enabling the exploration of new chemical space.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The following protocols describe the coupling of this compound with carboxylic acids using common coupling reagents.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

-

To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

-

To a stirred solution of the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (TEA, 2.5 eq.).

-

Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data

The following table summarizes typical yields for amide coupling reactions with primary amines, which can be expected for this compound.

| Coupling Reagent | Base | Solvent | Typical Yield Range (%) |

| HATU | DIPEA | DMF | 80-95 |

| EDC/HOBt | TEA | DCM | 70-90 |

Experimental Workflow: Amide Synthesis

Caption: Workflow for Amide Synthesis.

Synthesis of Secondary Amine Derivatives via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. This protocol details the reaction of this compound with aldehydes or ketones.

Experimental Protocol

-

To a solution of the aldehyde or ketone (1.0 eq.) in methanol (0.2 M), add this compound (1.1 eq.) and triethylamine (1.2 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor reaction completion by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data

The following table presents typical yields for the reductive amination of various aldehydes with primary amines.[1][2]

| Aldehyde Type | Typical Yield Range (%) |

| Aliphatic Aldehyde | 75-90 |

| Aromatic Aldehyde | 80-95 |

Experimental Workflow: Reductive Amination

Caption: Workflow for Reductive Amination.

Synthesis of Urea Derivatives

Urea moieties are important pharmacophores. The following protocol describes the synthesis of N,N'-disubstituted ureas from this compound.

Experimental Protocol

-

Formation of Isocyanate (in situ): To a solution of the desired primary amine (1.0 eq.) in a suitable solvent such as dichloromethane, add triphosgene (0.4 eq.) at 0 °C under an inert atmosphere.

-

Slowly add a non-nucleophilic base like triethylamine (2.2 eq.) and allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Urea Formation: To the in situ generated isocyanate solution at 0 °C, add a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1 M HCl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Representative Data

The table below shows typical yields for the synthesis of N,N'-disubstituted ureas from primary amines.[3][4]

| Amine 1 Type | Amine 2 Type | Typical Yield Range (%) |

| Aliphatic | Aliphatic | 85-95 |

| Aromatic | Aliphatic | 70-90 |

Experimental Workflow: Urea Synthesis

Caption: Workflow for Urea Synthesis.

References

- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 2. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

The Versatile Building Block: Trans-3-Methoxycyclobutanamine Hydrochloride in the Development of Potent BET Bromodomain Inhibitors

Application Note

Trans-3-Methoxycyclobutanamine hydrochloride has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of potent inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. Its incorporation into drug candidates, specifically as a 2-methoxyethylamine moiety, has been shown to enhance aqueous solubility, a critical property for drug development, while maintaining high target affinity. This application note highlights the utility of this building block in the creation of highly potent BET inhibitors with a triazinoindole scaffold, demonstrating its potential in the development of novel therapeutics for cancer.

Introduction

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to gene promoters and enhancers. Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains have shown significant promise in preclinical and clinical studies.

The structural rigidity and stereochemistry of cyclobutane rings can impart favorable pharmacological properties to drug candidates, including improved metabolic stability and binding affinity. The trans configuration and the presence of a methoxy group in this compound offer specific vectors for molecular design, allowing for precise orientation of substituents within a target's binding site.

Application in the Synthesis of BET Inhibitors

In a notable study, a series of potent BET inhibitors based on a triazinoindole scaffold were synthesized, incorporating a 2-methoxyethylamine group derived from this compound. This moiety was introduced to improve the aqueous solubility of the compounds. The resulting inhibitors demonstrated low nanomolar affinity for the first bromodomain of BRD4 (BRD4-BD1), a key member of the BET family.

Quantitative Biological Data

The inhibitory potency of the synthesized compounds was evaluated using a Fluorescence Resonance Energy Transfer (FRET) binding assay against BRD4-BD1. The data for key compounds featuring the 2-methoxyethylamine moiety are summarized in the table below.

| Compound | Structure | pIC50 (BRD4-BD1) |

| 5a | A triazinoindole core with a dimethylisoxazole at the 7-position and a 2-methoxyethylamine group on the triazine ring. | 6.85 ± 0.04 |

| 5b | A triazinoindole core with a dimethylisoxazole at the 8-position and a 2-methoxyethylamine group on the triazine ring. | 7.11 ± 0.02 |

| 12 (R = Me) | An N-alkylated derivative of the triazinoindole core (at the indole nitrogen) with a methyl group, a dimethylisoxazole at the 7-position, and a 2-methoxyethylamine group on the triazine ring. | 7.30 ± 0.03 |

| 13 (R = Me) | An N-alkylated derivative of the triazinoindole core (at the indole nitrogen) with a methyl group, a dimethylisoxazole at the 8-position, and a 2-methoxyethylamine group on the triazine ring. | 7.41 ± 0.05 |

BET Protein Signaling Pathway

BET proteins, particularly BRD4, are critical regulators of gene expression.[1][2] They bind to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including key oncogenes like MYC.[1][3] By competitively binding to the bromodomains of BET proteins, inhibitors displace them from chromatin, thereby downregulating the expression of these oncogenes and inducing anti-proliferative effects in cancer cells.